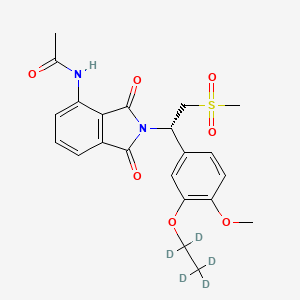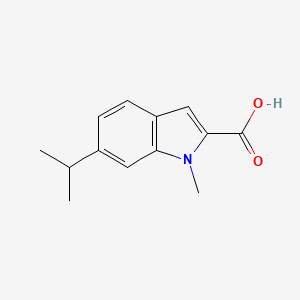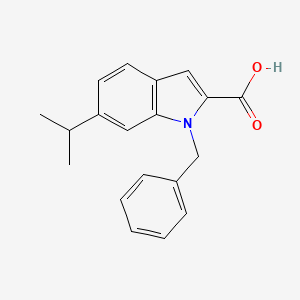![molecular formula C10H5NO B569663 7-oxa-4-azatetracyclo[6.4.0.02,6.03,5]dodeca-1(12),2(6),3(5),8,10-pentaene CAS No. 111850-39-6](/img/structure/B569663.png)
7-oxa-4-azatetracyclo[6.4.0.02,6.03,5]dodeca-1(12),2(6),3(5),8,10-pentaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-: 1Benzofuro[2’,3’:3,4]cyclobuta[1,2-b]azirene is a complex organic compound with the molecular formula C10H5NO and a molecular weight of 155.156 g/mol . This compound is characterized by its unique fused ring structure, which includes a benzofuran moiety, a cyclobutane ring, and an azirene ring. The intricate arrangement of these rings imparts distinct chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1Benzofuro[2’,3’:3,4]cyclobuta[1,2-b]azirene typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted benzofurans and aziridines can be subjected to cyclization reactions using catalysts like palladium or copper complexes. The reaction conditions often include elevated temperatures and inert atmospheres to facilitate the formation of the desired fused ring system.
Industrial Production Methods
Industrial production of 1H-1Benzofuro[2’,3’:3,4]cyclobuta[1,2-b]azirene may involve optimized synthetic routes that ensure high yield and purity. Large-scale production typically employs continuous flow reactors and automated systems to maintain precise control over reaction parameters. The use of advanced purification techniques, such as chromatography and crystallization, ensures the isolation of the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1H-1Benzofuro[2’,3’:3,4]cyclobuta[1,2-b]azirene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce halogens, alkyl groups, or other functional groups into the molecule.
Aplicaciones Científicas De Investigación
1H-1Benzofuro[2’,3’:3,4]cyclobuta[1,2-b]azirene has diverse applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Researchers investigate the biological activity of this compound and its derivatives. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a potential candidate for drug development.
Medicine: The compound’s potential therapeutic effects are explored in preclinical studies. Its ability to interact with specific biological targets could lead to the development of novel pharmaceuticals.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mecanismo De Acción
The mechanism of action of 1H-1Benzofuro[2’,3’:3,4]cyclobuta[1,2-b]azirene involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways. Detailed studies on the compound’s mechanism of action are essential to understand its potential therapeutic effects and guide the development of new drugs.
Comparación Con Compuestos Similares
1H-1Benzofuro[2’,3’:3,4]cyclobuta[1,2-b]azirene can be compared with other similar compounds, such as:
- 1H-1Benzofuro[2,3-b]imidazo[4,5-f]quinoline : This compound shares a benzofuran moiety but differs in the arrangement of the fused rings. It may exhibit different chemical reactivity and biological activity.
- 1H-1Benzofuro[3,2-b]pyridine : Another benzofuran derivative with a pyridine ring. Its properties and applications can vary significantly from those of 1H-1Benzofuro[2’,3’:3,4]cyclobuta[1,2-b]azirene.
- 1H-1Benzofuro[2,3-b]benzothiazole : This compound contains a benzothiazole ring fused to the benzofuran moiety. It may have distinct chemical and biological properties.
The uniqueness of 1H-1
Propiedades
Número CAS |
111850-39-6 |
|---|---|
Fórmula molecular |
C10H5NO |
Peso molecular |
155.156 |
InChI |
InChI=1S/C10H5NO/c1-2-4-6-5(3-1)7-8-9(11-8)10(7)12-6/h1-4,11H |
Clave InChI |
RKZCIQIRMXUIQG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C(=C3O2)N4 |
Sinónimos |
1H-Benzofuro[2,3:3,4]cyclobut[1,2-b]azirine (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



dimethylsilane](/img/structure/B569581.png)

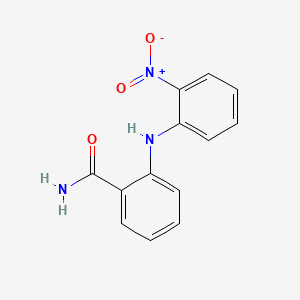

![1,5-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B569587.png)
![3-[(E)-but-2-enyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione](/img/structure/B569590.png)

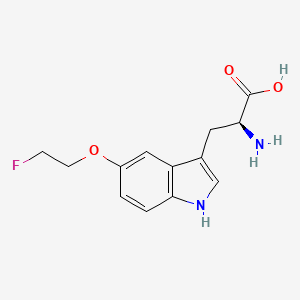
![7,7-Dimethyl-6-methylene-3,5,6,7-tetrahydro-2H-pyrrolo[1,2-a]imidazole](/img/structure/B569594.png)

